Product packaging for antithrombin III Avranches(Cat. No.:CAS No. 119214-24-3)

antithrombin III Avranches

Cat. No.: B1167419
CAS No.: 119214-24-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antithrombin III Avranches is a specific hereditary variant of the SERPINC1 gene product, associated with type II qualitative antithrombin deficiency and an increased risk of venous thromboembolism . This protein is characterized by normal immunoreactive material levels but demonstrates approximately half the normal specific activity for heparin cofactor antithrombin and factor Xa inhibition, even in the absence of heparin . Unlike the normal antithrombin or other variants like AT III Charleville, the Avranches variant exhibits a unique functional defect: it does not form stoichiometric complexes with thrombin and remains unmodified by the protease, despite a decreased rate of thrombin inhibition . This product is derived from human plasma and is purified for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

119214-24-3

Molecular Formula

C9H10O4S

Synonyms

antithrombin III Avranches

Origin of Product

United States

Molecular Genetics of Antithrombin Iii Avranches

The SERPINC1 Gene: Structural Analysis and Location

The SERPINC1 gene provides the blueprint for the synthesis of antithrombin III. Its specific location and structural organization are fundamental to understanding the genetic basis of variants like Antithrombin III Avranches.

Chromosomal Localization of the SERPINC1 Gene (1q25.1)

The SERPINC1 gene is situated on the long (q) arm of human chromosome 1. guidetoimmunopharmacology.org More precisely, its cytogenetic location is designated as 1q25.1. This specific locus houses the genetic information necessary for the production of a functional antithrombin III protein.

Genomic Structure and Exon-Intron Organization

The genomic architecture of the SERPINC1 gene has been well-characterized. It is a relatively compact gene, spanning approximately 13.5 kilobases (kb) of DNA. The coding sequence is fragmented into seven distinct segments known as exons, which are separated by six non-coding intervening regions called introns. This exon-intron arrangement is a typical feature of eukaryotic genes and is essential for the proper processing of the genetic information from DNA to a mature messenger RNA (mRNA) molecule, which then serves as the template for protein synthesis.

Table 1: Genomic Features of the SERPINC1 Gene

FeatureDescription
Gene Symbol SERPINC1
Chromosomal Location 1q25.1
Gene Size ~13.5 kb
Number of Exons 7
Number of Introns 6

Specific Genetic Defect of this compound

This compound is classified as a type II hereditary antithrombin deficiency, which is characterized by a dysfunctional protein despite normal or near-normal antigen levels. nih.gov The underlying cause is a specific, single-point mutation within the SERPINC1 gene.

Elucidation of the Arg 393 His Point Mutation

The defining molecular characteristic of this compound is a missense mutation where the amino acid arginine at position 393 is replaced by histidine. nih.gov This specific amino acid substitution, denoted as Arg 393 His, is the direct cause of the protein's impaired function. nih.gov This particular mutation has also been identified in other antithrombin variants, such as Antithrombin Glasgow. nih.gov

Corresponding Nucleotide Substitution within the SERPINC1 Gene

The Arg 393 His amino acid change is the result of a single nucleotide polymorphism (SNP) in the DNA sequence of the SERPINC1 gene. While the specific nucleotide change for the Avranches variant is not detailed in the initial reports, the same amino acid substitution in other variants is caused by a G to A transition in the codon for amino acid 393. Arginine is encoded by the codon CGT, and a change of the first nucleotide to CAT results in the incorporation of histidine.

Positional Significance of the Mutation within the Reactive Site Loop

The functional impairment of this compound is directly linked to the critical location of the Arg 393 residue. This amino acid is situated in the reactive site loop of the antithrombin protein, specifically at the P1 position. nih.gov The reactive site loop acts as a "bait" for target proteases like thrombin. nih.gov The P1 arginine is the primary recognition site for these proteases. nih.gov

The substitution of the positively charged arginine with the less basic histidine at this crucial P1 position severely compromises the ability of antithrombin to effectively recognize and inhibit its target proteases. nih.govnih.gov This leads to the characteristic "defective serine-protease inhibition" observed in individuals with the this compound variant, resulting in a hypercoagulable state and an increased risk of thrombosis. nih.gov

Table 2: Details of the this compound Mutation

FeatureDescription
Protein Variant This compound
Amino Acid Substitution Arginine to Histidine at position 393 (Arg 393 His)
Nucleotide Change (inferred) G to A transition in codon 393 (CGT to CAT)
Affected Protein Domain Reactive Site Loop (P1 position)
Functional Consequence Defective serine-protease inhibition

Compound and Gene List

NameType
Antithrombin IIIProtein
This compoundProtein Variant
Antithrombin GlasgowProtein Variant
ArginineAmino Acid
HistidineAmino Acid
ThrombinProtein
SERPINC1Gene

Inheritance Patterns of the this compound Allele

The inheritance of the this compound allele follows a predictable Mendelian pattern, consistent with other hereditary forms of antithrombin III deficiency.

Autosomal Dominant Transmission Characteristics

The inheritance pattern of the this compound allele is characterized as autosomal dominant. nih.govmdpi.com This means that an individual needs to inherit only one copy of the mutated SERPINC1 gene to express the deficient phenotype. The initial identification of this variant involved a propositus (the first individual in a family to be identified with the condition) and two of their relatives who exhibited the same biological abnormalities, confirming a familial and hereditary basis for the deficiency. nih.gov

In autosomal dominant inheritance, an affected individual has a 50% probability of passing the mutated allele to each of their offspring, regardless of sex. wikipedia.org This pattern of transmission was evident in the family study of the this compound variant, where the presence of the deficiency in multiple generations is indicative of this mode of inheritance. nih.gov The expression of the functional defect in individuals with one normal and one mutated allele underscores the dominant nature of the Avranches mutation.

Heterozygous and Homozygous Allelic States and their Molecular Implications

The clinical and molecular presentation of this compound deficiency is primarily understood in the context of the heterozygous state, as this is the form that has been described in clinical and research settings.

Heterozygous State:

Individuals heterozygous for the this compound allele possess one normal (wild-type) SERPINC1 allele and one mutated allele carrying the Arg 393 His substitution. nih.gov Consequently, these individuals produce both normal and dysfunctional antithrombin III molecules. The presence of the normal allele allows for the synthesis of functional antithrombin III, while the mutated allele directs the production of the Avranches variant.

Biochemical studies of plasma from heterozygous individuals reveal that the total antithrombin III antigen level is within the normal range. nih.gov However, the functional activity, when measured by assays that assess the inhibition of coagulation proteases like thrombin and factor Xa, is reduced to approximately 50% of the normal value. nih.gov This 50% reduction in activity is a direct molecular implication of the heterozygous state, where only half of the circulating antithrombin III is functionally competent. The Avranches variant, with its impaired reactive site, is unable to effectively inhibit its target proteases, leading to a state of hypercoagulability and an increased risk of thromboembolic events.

Interactive Data Table: Biochemical Findings in Heterozygous this compound

ParameterFinding in Heterozygous IndividualsReference RangeMolecular Implication
Antithrombin III Antigen Level Normal80 - 120%Both normal and variant proteins are synthesized.
Antithrombin III Activity (Anti-Factor IIa) ~50% of normal80 - 120%The Arg 393 His mutation impairs the reactive site, rendering the variant protein non-functional as a protease inhibitor.
Antithrombin III Activity (Anti-Factor Xa) ~50% of normal80 - 120%The functional defect affects the inhibition of multiple target proteases in the coagulation cascade.

Homozygous State:

To date, there have been no specific reports of individuals homozygous for the this compound allele in the scientific literature. Therefore, the molecular implications of this state can only be extrapolated from the understanding of the heterozygous condition and the general knowledge of homozygous antithrombin III deficiencies.

A homozygous individual would inherit two copies of the mutated allele, resulting in the exclusive production of the dysfunctional this compound protein. In such a scenario, it is anticipated that the antithrombin III antigen level might be normal, but the functional activity would be severely reduced, approaching zero. The complete absence of functional antithrombin would lead to a profound and life-threatening hypercoagulable state. It is widely believed that complete antithrombin III deficiency may be incompatible with life, leading to severe thrombosis in utero or shortly after birth. While this remains a hypothetical consideration for the Avranches variant, the critical role of antithrombin in regulating coagulation suggests that a homozygous state would have catastrophic physiological consequences.

Biochemical and Functional Characterization of Antithrombin Iii Avranches

Impact of the Arg 393 His Mutation on Protein Structure and Conformational Dynamics

The functional deficiencies of Antithrombin III Avranches are a direct result of a single amino acid substitution that induces significant changes in the protein's structure and dynamics.

Analysis of Primary Amino Acid Sequence Alterations in this compound

This compound is characterized by a single point mutation in exon 6 of the SERPINC1 gene. This mutation results in the substitution of Arginine (Arg) at position 393 with a Histidine (His) residue. nii.ac.jp This specific alteration, Arg 393 His, is the defining feature of this variant. DNA sequencing of the gene has confirmed this conversion and has not revealed other mutations in the sequenced exons. nih.gov The Arg 393 residue is located at the P1 position of the reactive site loop, a critical region for protease recognition and inhibition. nii.ac.jp

Role of the Reactive Site Loop in Wild-Type Antithrombin Function and its Perturbation in this compound

The reactive site loop (RCL) of antithrombin is a flexible, exposed loop that presents a "bait" sequence to target serine proteases. nih.govresearchgate.net In wild-type antithrombin, the protease cleaves the peptide bond between Arg 393 (P1) and Ser 394 (P1'). This cleavage initiates a rapid and dramatic conformational change in the serpin, causing the RCL to insert into the main body of the protein as an extra strand in a β-sheet. This movement traps the protease in a stable, inactive complex. nih.gov

In this compound, the Arg 393 His mutation directly perturbs this mechanism. Arginine at the P1 position is the primary recognition site for thrombin. The substitution with histidine, a residue with different size, charge, and reactivity, impairs the recognition and cleavage by thrombin. This leads to a failure to form the stable stoichiometric complex with the protease. nih.gov Consequently, this compound is a poor inhibitor of thrombin because the crucial first step in the inhibitory pathway is compromised.

Comparative Structural Analysis with other Antithrombin Variants and Wild-Type ATIII

The Arg 393 His mutation is not unique to this compound; it is also found in the variant known as Antithrombin Glasgow. nih.gov Both variants exhibit a loss of thrombin inhibitory activity. nih.gov A comparison with another P1 variant, Antithrombin Pescara (Arg 393 Pro), also reveals a common theme of impaired protease inhibition. nih.gov

FeatureWild-Type ATIIIThis compound (Arg 393 His)Antithrombin Glasgow (Arg 393 His)Antithrombin Pescara (Arg 393 Pro)
P1 Residue ArginineHistidineHistidineProline
Proposed Salt Bridge PresentAbsentAbsentAbsent
Thrombin Inhibition EfficientDefectiveDefectiveDefective
Heparin Affinity NormalIncreasedIncreasedIncreased

Interestingly, while the thrombin inhibitory function is severely compromised in these P1 variants, they have been observed to have an increased affinity for heparin compared to wild-type antithrombin. nih.gov This suggests that the conformational changes induced by the P1 mutation may allosterically affect the heparin-binding site, leading to this enhanced affinity. In contrast to this compound, another variant, Antithrombin III Charleville, which also has defective protease binding, exhibits a different behavior upon interaction with thrombin, showing an apparent increase in molecular mass, likely due to a conformational change without complex formation. nih.gov

Defective Serine Protease Inhibition by this compound

The structural alterations in this compound translate directly into a profound defect in its primary function: the inhibition of serine proteases, most notably thrombin.

Kinetic Studies of Thrombin Inhibition by the Variant

For comparative context, the kinetics of thrombin inhibition by wild-type antithrombin are well-characterized. The reaction is relatively slow in the absence of heparin but is accelerated by several orders of magnitude in its presence.

Antithrombin TypeThrombin Inhibition RateHeparin Cofactor ActivityFactor Xa Inhibition (in absence of heparin)Reference
Wild-Type ATIII NormalNormalNormal nih.gov
This compound DecreasedDecreased to ~50% of normalDecreased to ~50% of normal nih.gov
Antithrombin III Charleville DecreasedDecreased to ~50% of normalDecreased to ~50% of normal nih.gov

The specific activities of this compound, measured as heparin cofactor antithrombin activity and factor Xa inhibition in the absence of heparin, were found to be decreased to approximately half of the normal value. nih.gov This is indicative of a heterozygous state where the patient produces both normal and variant antithrombin.

Impaired Inhibition Profile Against Factor Xa and other Coagulation Serine Proteases

Antithrombin III (ATIII) Avranches is a clinically significant variant characterized by a defect in its reactive site, leading to a markedly impaired ability to inhibit target coagulation serine proteases. This functional deficiency stems from a specific point mutation, identified as a substitution of Arginine 393 with Histidine (Arg 393 His). This particular arginine residue is a critical component of the reactive center loop of the antithrombin molecule, which serves as the substrate for target proteases like Factor Xa and thrombin.

The substitution of the highly basic arginine with the less basic histidine at this P1 position of the reactive site fundamentally disrupts the interaction with and subsequent inhibition of these proteases. Kinetic studies have demonstrated that ATIII Avranches exhibits a significantly decreased rate of inhibition against its target enzymes. Specifically, the specific activity of ATIII Avranches in inhibiting Factor Xa, both in the presence and absence of heparin, has been found to be reduced to approximately half of the normal value observed with wild-type antithrombin. This impaired inhibitory capacity is a direct consequence of the Arg 393 His mutation, which compromises the ability of the reactive site to effectively "trap" and inactivate proteases.

Absence of Stoichiometric Complex Formation with Target Proteases

A key feature of the mechanism of action of normal antithrombin is the formation of a stable, covalent, 1:1 stoichiometric complex with its target serine proteases. This complex formation effectively and irreversibly removes the active protease from circulation. However, in the case of this compound, this crucial step is absent.

Laboratory analyses, including SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and immun-oblotting, have revealed that ATIII Avranches does not form these stable stoichiometric complexes with thrombin. Instead of being cleaved and forming a complex, the ATIII Avranches molecule remains unmodified by the protease. This failure to form a stable complex means that the protease is not effectively neutralized and can remain active, contributing to a prothrombotic state. The Arg 393 His mutation at the reactive site is directly responsible for this lack of complex formation, as it prevents the necessary conformational changes and covalent bonding that are hallmarks of the serpin-protease interaction.

Interaction with Heparin and Heparan Sulfate (B86663) in this compound

Characterization of Heparin Binding Domain Functionality (as it is distinct from the reactive site affected)

Despite the profound functional defect at its reactive site, the heparin-binding domain of this compound appears to be unaffected by the Arg 393 His mutation. This is a critical distinction, as the heparin-binding and reactive sites are located in different regions of the antithrombin molecule.

Experimental evidence for the normal functionality of the heparin-binding domain comes from affinity chromatography studies. When purified, ATIII Avranches co-elutes with normal, wild-type antithrombin III from a heparin-sepharose column. This indicates that the Avranches variant retains a normal affinity for heparin. The primary heparin-binding site in antithrombin involves a series of positively charged amino acid residues that interact with the negatively charged sulfate groups of heparin. The Arg 393 His mutation is located in the reactive center loop, which is spatially distinct from this heparin-binding region. Therefore, the structural integrity and function of the heparin-binding domain are preserved in ATIII Avranches.

Consequences for Heparin-Mediated Conformational Changes and Activation

The binding of heparin to wild-type antithrombin induces a critical conformational change that allosterically activates the molecule, making its reactive site more accessible and accelerating the rate of protease inhibition by several orders of magnitude. In this compound, while the initial binding of heparin is normal, the consequences of this binding for protease inhibition are significantly blunted due to the reactive site mutation.

Ultimately, even if heparin binding induces the typical conformational changes in the bulk of the ATIII Avranches molecule, the alteration at the P1 position of the reactive site (Arg 393 His) prevents the effective interaction with and inhibition of target proteases. Therefore, the heparin-mediated activation mechanism is rendered largely ineffective.

Quantitative Analysis of Heparin Cofactor Activity in the Avranches Variant

Quantitative assays of the heparin cofactor activity of this compound confirm the severe functional impairment of this variant. The heparin cofactor activity measures the ability of antithrombin to inhibit coagulation proteases in the presence of heparin.

Studies on plasma from individuals with the Avranches variant have consistently shown a significant reduction in heparin cofactor activity. Specifically, the activity, when measured as either anti-thrombin or anti-Factor Xa activity, is decreased to approximately 50% of the normal value. This reduction is a direct reflection of the heterozygous state of affected individuals, who have one normal and one mutant allele, resulting in a plasma pool of approximately half normal and half dysfunctional antithrombin.

The table below summarizes the key quantitative findings regarding the heparin cofactor activity of ATIII Avranches.

AssayFinding in ATIII AvranchesReference
Heparin Cofactor Antithrombin ActivityDecreased to half the normal value nih.gov
Heparin Cofactor Factor Xa InhibitionDecreased to half the normal value nih.gov

Post-Translational Modifications and Isoforms of this compound (if applicable to the specific variant, generally alpha and beta isoforms exist)

There is currently no specific information in the scientific literature to suggest that the Arg 393 His mutation in this compound leads to any unique post-translational modifications or alters the typical distribution of its isoforms. The post-translational modifications of antithrombin, primarily glycosylation, are generally not expected to be directly affected by a single amino acid substitution at the reactive site.

Human antithrombin III normally exists in two main isoforms, alpha (α) and beta (β), which differ in their degree of glycosylation. The α-isoform is the major form in plasma (approximately 90-95%) and has four N-linked oligosaccharide chains. The β-isoform lacks the oligosaccharide chain at Asn-135 and, as a result, has a higher affinity for heparin. It is presumed that this compound, like the wild-type protein, is synthesized and processed into both α and β isoforms. However, without specific studies on the isolated Avranches variant, it is assumed that the isoform ratio and glycosylation patterns are comparable to that of normal antithrombin.

Pathophysiological Mechanisms of Antithrombin Iii Avranches Deficiency

Molecular Pathogenesis of Impaired Hemostatic Control

The primary role of antithrombin is to inhibit serine proteases in the coagulation cascade, most notably thrombin (Factor IIa) and Factor Xa. The Avranches variant, due to a specific molecular defect, fails to execute this function efficiently, leading to a prothrombotic state.

Antithrombin III Avranches is the result of a heterozygous missense mutation in exon 6 of the SERPINC1 gene, leading to a single amino acid substitution of histidine for arginine at position 393 (Arg393His). nih.govnih.gov This mutation is located in the reactive site loop of the antithrombin molecule, which is the region responsible for recognizing and binding to the active site of target proteases. nih.govwikipedia.org

The normal mechanism of inhibition involves the reactive site loop acting as a "bait" for the protease. Upon cleavage of the Arg393-Ser394 peptide bond by the protease, a rapid conformational change occurs in the antithrombin molecule, trapping the protease in an inactive, stable, 1:1 stoichiometric complex. This complex is then cleared from circulation. nih.gov

In the Avranches variant, the Arg393His substitution critically impairs this process. While the variant can still bind to thrombin, it fails to form a stable, covalent complex. nih.gov Instead of being irreversibly inhibited, the thrombin is released, and the this compound molecule is left unmodified by the protease. nih.gov This ineffective interaction means that thrombin remains active in the circulation for a longer period, free to promote the conversion of fibrinogen to fibrin (B1330869) and amplify the coagulation cascade, thereby disrupting the primary endogenous anticoagulant pathway.

The coagulation system is maintained in a delicate balance between procoagulant proteases and their inhibitors, primarily antithrombin. researchgate.net A deficiency in functional antithrombin tips this balance in favor of coagulation. In individuals with the Avranches variant, approximately half of their circulating antithrombin is dysfunctional due to the heterozygous nature of the mutation. nih.gov

This reduction in functional antiprotease activity leads to a state of hypercoagulability. The uninhibited activity of proteases like thrombin and Factor Xa results in excessive fibrin formation and an increased risk of venous thromboembolism. nih.gov The normal 1:1 stoichiometry of the protease-antiprotease interaction is disrupted, as the Avranches variant fails to effectively remove active proteases from the circulation. nih.gov This sustained protease activity overwhelms the remaining functional antithrombin and other inhibitory mechanisms, leading to a persistent prothrombotic state.

Functional Consequences of Reactive Site Defects on Coagulation Cascade Equilibrium

The Arg393His mutation in the reactive site of this compound has profound functional consequences on the equilibrium of the coagulation cascade. Kinetic studies have confirmed a significantly decreased rate of thrombin inhibition by the Avranches variant. nih.gov The specific activity of antithrombin in individuals with this variant is reduced to approximately half of the normal value for both thrombin and Factor Xa inhibition in the absence of heparin. nih.govnactem.ac.uk

This impaired inhibitory capacity means that the threshold for thrombus formation is lowered. Under normal physiological conditions, small amounts of activated coagulation factors are constantly being generated and are efficiently neutralized by antithrombin. In the presence of the Avranches variant, this surveillance and control mechanism is compromised, allowing for the amplification of the coagulation cascade even in the absence of significant vascular injury.

ParameterNormal Antithrombin IIIThis compoundReference
Molecular DefectNoneArg393His substitution in the reactive site nih.govnih.gov
Interaction with ThrombinForms a stable, inactive 1:1 complexFails to form a stable complex; thrombin is released nih.gov
Antithrombin ActivityNormalDecreased to approximately 50% of normal nih.gov
Protease Inhibition RateNormalSignificantly decreased nih.gov

Anti-Inflammatory Properties of Antithrombin and their Potential Abrogation in Avranches Variant (focus on molecular mechanisms)

Beyond its anticoagulant role, antithrombin possesses significant anti-inflammatory properties. These functions are primarily mediated through its interaction with glycosaminoglycans on the surface of endothelial cells, a process that appears to be distinct from its protease inhibitory function.

The anti-inflammatory effects of antithrombin are initiated by the binding of its heparin-binding domain to heparan sulfate (B86663) proteoglycans (HSPGs) on the endothelial cell surface. nih.govnih.gov A key receptor in this interaction is syndecan-4, a transmembrane HSPG. nih.govresearchgate.netmdpi.com This binding induces a conformational change in antithrombin, which is crucial for its subsequent signaling functions. nih.gov

This interaction triggers the release of prostacyclin (PGI2) from endothelial cells. acs.org Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, and it also has significant anti-inflammatory effects. acs.orgmdpi.com The binding of antithrombin to endothelial glycosaminoglycans is therefore a critical step in modulating inflammatory responses at the vascular surface.

Given that the Avranches mutation is located in the reactive site and not the heparin-binding domain, it is plausible that the initial binding to endothelial cells and glycosaminoglycans remains intact. One study on a similar Arg393His mutation (antithrombin Glasgow) even suggested an increased affinity for heparin. nih.govnih.gov However, the allosteric communication between the reactive site and the heparin-binding domain is complex. nih.govembopress.org While heparin binding induces a conformational change in the reactive site, it is not definitively established whether a mutation in the reactive site can reciprocally affect the conformation and function of the heparin-binding domain in its anti-inflammatory signaling role. If the anti-inflammatory signaling is independent of the subsequent protease interaction, this function may be preserved in the Avranches variant.

The release of prostacyclin, initiated by the antithrombin-glycosaminoglycan interaction, leads to the downstream regulation of inflammatory cytokines. Prostacyclin stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.gov This signaling cascade interferes with the activation of nuclear factor-kappa B (NF-κB). nih.govnih.govembopress.org

NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as cell adhesion molecules. embopress.org By preventing the activation of NF-κB, antithrombin effectively downregulates the inflammatory response of endothelial cells. nih.govembopress.org

Research Methodologies for Analysis of Antithrombin Iii Avranches

Genetic Analysis Techniques

Genetic analysis has been fundamental in pinpointing the precise mutation responsible for antithrombin III Avranches, which is a single nucleotide polymorphism resulting in an amino acid substitution at position 393, from Arginine to Histidine (Arg 393 His). This mutation is located within exon 6 of the SERPINC1 gene. The following techniques are employed to identify and confirm this specific genetic alteration.

Polymerase Chain Reaction (PCR) is a foundational technique used to amplify the specific region of the SERPINC1 gene containing the Avranches mutation. Genomic DNA is first extracted from a patient's peripheral blood leukocytes. Specific oligonucleotide primers are then designed to flank exon 6 of the SERPINC1 gene, ensuring the amplification of the target sequence.

The PCR process involves cycles of denaturation, annealing, and extension to generate a high number of copies of the DNA segment of interest. The resulting PCR products can then be used for further analysis, such as screening for the presence of the mutation. While specific primer sequences for amplifying the region containing the Avranches mutation may vary between laboratories, they are designed based on the known reference sequence of the human SERPINC1 gene.

Table 1: Illustrative PCR Parameters for SERPINC1 Exon 6 Amplification

ParameterCondition
Template DNA 100-200 ng genomic DNA
Forward Primer Designed upstream of exon 6
Reverse Primer Designed downstream of exon 6
dNTPs 200 µM each
Taq DNA Polymerase 1-2 units
PCR Buffer 1X with MgCl₂
Initial Denaturation 95°C for 5 minutes
Denaturation 95°C for 30 seconds
Annealing 55-65°C for 30 seconds
Extension 72°C for 1 minute
Number of Cycles 30-35 cycles
Final Extension 72°C for 10 minutes

Note: This table represents typical PCR conditions and may require optimization.

Allele-specific oligonucleotide (ASO) probing is a highly specific method used to detect the single nucleotide change characteristic of the this compound variant. wikipedia.org This technique relies on the principle that under stringent hybridization conditions, a short DNA probe will only bind to its perfectly complementary target sequence.

For the detection of the Avranches mutation, two ASO probes are typically designed. One probe is complementary to the normal (wild-type) sequence at codon 393, while the other is complementary to the mutated sequence (Arg to His). The PCR-amplified DNA from the patient is denatured and immobilized on a membrane, often in a dot blot format. The membrane is then hybridized with the labeled ASO probes. A positive signal with the mutant probe and the wild-type probe indicates a heterozygous state for the Avranches mutation. wikipedia.org

Table 2: Principles of ASO Probe Design for this compound

Probe TypeTarget Sequence (Codon 393)Hybridization Outcome
Wild-Type ASO Probe CGT (Arginine)Binds to the normal allele
Avranches Mutant ASO Probe CAT (Histidine)Binds to the Avranches allele

The probes are labeled, typically with a radioactive or non-radioactive tag, to enable detection.

Direct DNA sequencing, most commonly the Sanger sequencing method, is the gold standard for confirming the presence of a specific mutation. cdnsciencepub.com Following PCR amplification of exon 6 of the SERPINC1 gene, the PCR product is purified and used as a template for the sequencing reaction.

The sequencing results are then compared to the reference sequence of the SERPINC1 gene. In an individual heterozygous for this compound, the sequencing chromatogram will show two overlapping peaks at the first position of codon 393, corresponding to both the normal and the mutated nucleotide. This confirms the heterozygous state of the Arg 393 His mutation.

Hereditary antithrombin deficiency, including the Avranches variant, is typically inherited in an autosomal dominant pattern. pearson.commedlineplus.govstoptheclot.org Genomic DNA analysis in familial studies is crucial for identifying affected family members, including those who may be asymptomatic, and for genetic counseling.

Once the specific mutation has been identified in an affected individual (the proband), targeted genetic testing of family members can be performed using the techniques described above (PCR followed by sequencing or ASO probing). Pedigree analysis is then conducted to track the inheritance of the mutant allele through generations, confirming the autosomal dominant mode of transmission. These studies are essential for understanding the clinical penetrance of the variant and for providing prophylactic advice to at-risk relatives. pearson.com

Protein Purification and Biochemical Characterization

The functional consequences of the Arg 393 His mutation in this compound are elucidated through the purification of the variant protein and subsequent biochemical analysis.

The purification of this compound from plasma is a multi-step process that exploits the protein's unique biochemical properties. A key finding is that the Avranches variant co-elutes with normal antithrombin III from a heparin-Sepharose affinity column, indicating that its heparin-binding ability is not significantly compromised. nih.gov This initial step is effective in separating antithrombin III from other plasma proteins.

The crucial step in isolating the Avranches variant is ion-exchange chromatography. qiagen.com Due to the substitution of a basic amino acid (Arginine) with another basic but less positively charged amino acid (Histidine) at physiological pH, the Avranches variant exhibits a different net charge compared to the wild-type protein. This difference in charge allows for their separation using a strong anion-exchange column, such as Mono Q. qiagen.com The two forms of antithrombin III are eluted using a salt gradient, with the variant protein eluting at a different salt concentration than the normal protein.

Table 3: Chromatographic Purification Scheme for this compound

Chromatographic StepResin TypePrinciple of SeparationOutcome
Affinity Chromatography Heparin-SepharoseSpecific binding of antithrombin III to immobilized heparin.Co-elution of normal and Avranches antithrombin III, separating them from other plasma proteins. nih.gov
Ion-Exchange Chromatography Mono Q (Anion Exchange)Separation based on differences in net surface charge.Isolation of the homogenous this compound variant from normal antithrombin III. qiagen.com

Biochemical characterization of the purified this compound has revealed that it has a decreased specific activity in the presence and absence of heparin. qiagen.com Kinetic studies have confirmed a reduced rate of thrombin inhibition. qiagen.com Furthermore, unlike normal antithrombin III, the Avranches variant does not form a stable stoichiometric complex with thrombin. nih.govqiagen.com

Electrophoretic Analysis for Protein Homogeneity and Complex Formation (e.g., SDS-PAGE, Immunoblotting)

Electrophoretic techniques have been fundamental in characterizing Antithrombin III (AT III) Avranches. Initial purification of the propositus' AT III was achieved through heparin-sepharose chromatography followed by ion-exchange chromatography. nih.gov Subsequent analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions confirmed the purification of a homogenous protein. nih.gov

The critical functional defect of AT III Avranches was elucidated through immunoblotting experiments designed to assess its interaction with its target protease, thrombin. When incubated with thrombin, normal AT III forms a stable, high-molecular-weight complex, which is visible on immunoblots. In stark contrast, AT III Avranches fails to form these stoichiometric complexes. nih.gov Instead of complexing with thrombin, the Avranches variant remains unmodified by the protease. nih.gov This behavior is distinct from another variant, AT III Charleville, which, upon interaction with thrombin, shows an apparent increase in molecular mass, likely due to a conformational change without stable complex formation. nih.gov

Table 1: Comparative Behavior of Antithrombin III Variants upon Incubation with Thrombin nih.gov
Antithrombin III TypeInteraction with Thrombin (Observed via SDS-PAGE/Immunoblotting)
Normal (Wild-Type)Forms a stable, high-molecular-weight complex.
Avranches VariantDoes not form a complex; remains unmodified by the protease.
Charleville VariantDoes not form a stable complex; undergoes an apparent 5 kDa increase in molecular mass.

Functional Biochemical Assays for Serine Protease Inhibition (e.g., Chromogenic Substrate Assays, Kinetic Rate Determinations)

Functional assays are crucial for quantifying the inhibitory capacity of antithrombin variants. These assays typically measure the residual activity of a target serine protease (like thrombin or Factor Xa) after incubation with antithrombin, often using a chromogenic substrate that releases a colored compound when cleaved. practical-haemostasis.comnodia.com The rate of color development is inversely proportional to the antithrombin activity. practical-haemostasis.comsysmex-ap.com

For this compound, functional biochemical assays revealed a significant defect in its primary role as a serine protease inhibitor (serpin). nih.govresearchgate.net The specific activity of the purified Avranches variant was measured and compared to both normal AT III and the AT III Charleville variant. The results indicated that the heparin cofactor activity for thrombin inhibition and the progressive anti-Factor Xa activity (in the absence of heparin) were both reduced to approximately half of the normal value. nih.gov

Kinetic studies further confirmed a decreased rate of thrombin inhibition for the AT III Avranches preparation, highlighting a profound impairment in its ability to effectively neutralize its target protease. nih.gov

Table 2: Specific Activity of Purified Antithrombin III Variants nih.gov
Antithrombin III TypeHeparin Cofactor Activity (% of Normal)Progressive Anti-Factor Xa Activity (% of Normal)
Normal (Wild-Type)100%100%
Avranches Variant~50%~50%
Charleville Variant~50%~50%

Immunological Assays for Antigenic Concentration Measurement (e.g., ELISA, Crossed Immunoelectrophoresis)

Immunological assays are employed to measure the concentration of a protein antigen in a sample, irrespective of its functional activity. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and crossed immunoelectrophoresis utilize specific antibodies to quantify the amount of protein present. In the case of hereditary antithrombin deficiencies, these assays are critical for distinguishing between quantitative defects (Type I), where the protein is not produced in sufficient amounts, and qualitative defects (Type II), where a dysfunctional protein is present at normal levels. nodia.com

Analysis of plasma from the patient with this compound revealed a normal concentration of immunoreactive material (AT III-IR). nih.gov This finding, coupled with the severely decreased functional activity, definitively classifies AT III Avranches as a Type II deficiency, where the dysfunctional variant is synthesized and circulates at normal physiological concentrations. nih.gov

Structural Biology Approaches

X-ray Crystallography and NMR Spectroscopy for Wild-Type Antithrombin Structure

Understanding the three-dimensional structure of wild-type antithrombin is essential for hypothesizing how mutations like Avranches cause dysfunction. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the primary tools for this purpose. The first crystal structure of antithrombin was determined in 1994. wikipedia.org

X-ray crystallography has provided high-resolution snapshots of antithrombin in various states, including its native form, a cleaved form, and in complex with heparin or proteases. nih.govnih.govrcsb.orgnih.gov These studies have revealed that antithrombin is a member of the serpin superfamily, characterized by a metastable native fold that undergoes a significant conformational change to inhibit proteases. nih.govresearchgate.net NMR spectroscopy complements this by providing insights into the protein's dynamics in solution and has been particularly useful for studying the interactions between antithrombin and various heparin fragments. acs.orgnih.govnih.gov Together, these methods have mapped the heparin-binding site and the reactive center loop, which are critical for antithrombin's function. nih.govpasteur.fr

Potential Applications of Advanced Structural Techniques to this compound Variant Analysis (e.g., cryo-electron microscopy)

While the specific structure of this compound has not been determined, advanced structural techniques hold significant promise for its analysis. Cryo-electron microscopy (cryo-EM) is a particularly powerful method for studying large, flexible proteins and their complexes that may be resistant to crystallization. nih.govresearchgate.net

Given that AT III Avranches fails to form a stable complex with thrombin, cryo-EM could be an ideal tool to investigate the transient or non-productive interactions between the two molecules. nih.govnih.gov By flash-freezing samples of the Avranches variant mixed with thrombin, it might be possible to capture intermediate states and visualize the structural basis for the failed inhibition. This could reveal, for example, if the reactive center loop of the Avranches variant is unable to properly insert into the active site of thrombin or if the subsequent conformational change that traps the protease is blocked. Such an analysis would provide a precise molecular explanation for the defective serine-protease inhibition observed in functional assays. nih.gov

Animal Models in Antithrombin III Research

Animal models have been instrumental in understanding the in vivo role of antithrombin and the pathophysiology of its deficiency. nih.govresearchgate.net Studies in animals have demonstrated that antithrombin is a potent anticoagulant and also possesses significant anti-inflammatory properties. nih.govresearchgate.net These models are crucial for preclinical evaluation of antithrombin concentrate therapies and for investigating the mechanisms by which antithrombin exerts its protective effects in conditions like sepsis and disseminated intravascular coagulation.

While no specific animal model for the Avranches variant exists, the creation of one, for instance through CRISPR/Cas9 gene-editing technology in mice, would be invaluable. A "knock-in" mouse expressing the this compound mutation would allow researchers to study the long-term consequences of this specific functional defect on hemostasis. Such a model could be used to precisely determine the thrombotic risk associated with the Avranches variant and to test novel therapeutic strategies aimed at either correcting the functional defect or mitigating its prothrombotic consequences.

Development and Utilization of Disease Models for Antithrombin Deficiency

Direct analysis of patient plasma provides crucial initial data but is often limited by the small quantities of the variant protein and the complex biological environment. To overcome these limitations and enable detailed functional and structural studies, researchers have developed various disease models. The most powerful and widely used of these are in vitro expression systems. nih.govmdpi.com

These models involve introducing the mutated SERPINC1 gene—the gene that codes for antithrombin—into cultured cell lines. Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are frequently used because they can produce recombinant human antithrombin with post-translational modifications, like glycosylation, that are similar to those occurring naturally in humans. mdpi.comsigmaaldrich.com This process allows for the production of significant quantities of the specific variant protein, in this case, this compound, in a highly purified form.

The general workflow for developing and utilizing such a cellular model is as follows:

Site-Directed Mutagenesis: The specific mutation for this compound (a substitution of Arginine at position 393 with Histidine) is introduced into a normal human SERPINC1 gene sequence contained within a plasmid vector. nih.gov

Transfection: This plasmid is then introduced into a host cell line (e.g., HEK293). nih.govmdpi.com

Protein Expression and Purification: The cells are cultured, and they secrete the recombinant this compound protein into the culture medium. This protein can then be purified using techniques like affinity chromatography. nih.gov

Functional and Structural Analysis: The purified recombinant protein is used for a battery of tests to characterize its properties compared to the normal, or wild-type, antithrombin produced in the same system.

Application in Investigating Molecular Pathogenesis of Antithrombin Variants

Disease models are instrumental in dissecting the precise molecular mechanisms by which a specific mutation, such as the Arg 393 His substitution in this compound, leads to a pathological state. By isolating the mutant protein, researchers can directly link the genetic change to the functional defect. mdpi.comnih.gov

This compound is classified as a Type II deficiency, where the protein is present in normal quantities but is dysfunctional. nih.gov The mutation occurs at the reactive center loop (RCL), the region that directly interacts with and inactivates target proteases like thrombin. nih.gov The normal inhibitory mechanism involves thrombin cleaving the RCL at the Arg393-Ser394 bond, which triggers a conformational change in antithrombin that traps the thrombin in a stable, inactive complex. nih.gov

The application of recombinant expression models allows for a detailed investigation into how the Avranches mutation disrupts this process.

Key Research Findings from Analysis:

Impaired Protease Inhibition: Initial studies on protein purified from the patient's plasma, and which would be confirmed using recombinant models, showed a severely decreased rate of thrombin inhibition. nih.gov The Arg 393 His mutation alters the critical cleavage site.

Failure of Complex Formation: Analysis using SDS-PAGE and immunoblots demonstrated that this compound does not form the stable, stoichiometric complexes with thrombin that are characteristic of normal antithrombin function. Instead, the variant protein remains unmodified by the protease. nih.gov

Normal Heparin Binding: The mutation is located in the reactive site, distant from the heparin-binding domain. As a result, this compound co-elutes with normal antithrombin from heparin-affinity chromatography columns, indicating that its ability to bind heparin is not compromised. nih.gov

The table below summarizes the biochemical findings for this compound, illustrating the specific functional defects caused by the Arg 393 His mutation.

Biochemical PropertyObservation for this compoundNormal Antithrombin FunctionReference
Antigen LevelNormalNormal nih.gov
Thrombin Inhibition RateDecreasedNormal nih.gov
Complex Formation with ThrombinDoes not form stable complexesForms stable 1:1 complexes nih.gov
Heparin BindingNormalNormal nih.gov
Genetic MutationArg 393 HisArg 393 nih.gov

By using these research methodologies, scientists can definitively establish the cause-and-effect relationship between the genotype (the SERPINC1 gene mutation) and the phenotype (the clinical manifestation of recurrent thrombosis). The data derived from these models are crucial for accurate diagnosis, genetic counseling, and understanding the molecular basis of thrombophilia associated with specific antithrombin variants.

Epidemiological and Population Genetic Perspectives on Antithrombin Iii Deficiency Variants

Global and Regional Prevalence of Inherited Antithrombin Deficiency

Inherited antithrombin deficiency is a rare autosomal dominant disorder that predisposes individuals to an increased risk of venous thromboembolism. stoptheclot.orgnih.gov Its prevalence in the general population is estimated to be between 1 in 500 and 1 in 5,000. stoptheclot.orgnih.gov More specific estimates suggest a prevalence of approximately 1 in 2,000 to 1 in 3,000 individuals. medlineplus.govclevelandclinic.org The variation in reported prevalence can be attributed to the different populations studied and the detection methods used. nih.gov Among patients who have experienced venous thrombosis, the prevalence of inherited antithrombin deficiency is significantly higher, estimated to be between 1 in 20 and 1 in 200. medlineplus.govmedlineplus.gov

The deficiency is broadly categorized into two main types. Type I is a quantitative deficiency characterized by a proportional reduction in both the activity and the antigen level of antithrombin. stoptheclot.org Type II is a qualitative deficiency where antigen levels are normal, but the protein is dysfunctional. stoptheclot.org Type I is more common among symptomatic patients, accounting for up to 80% of cases in this group, whereas Type II deficiencies are more prevalent in the general population. stoptheclot.org

While inherited antithrombin deficiency is found across various ethnic groups, some studies suggest potential differences in the prevalence of thrombophilia markers. rarediseases.org For instance, research has indicated that individuals of Black African descent may have lower levels of protein S and protein C, and a trend toward lower antithrombin III levels compared to white populations. ahajournals.org Such ethnic differences in normal reference ranges for thrombophilia markers are crucial for accurate diagnosis. ahajournals.org

Founder mutations, which are specific gene mutations observed at high frequency in a particular population due to the presence of that mutation in a single ancestor, can also influence regional prevalence. nih.gov A notable example is the Antithrombin Budapest 3 mutation, which is prevalent in the Hungarian Roma population. nih.govresearchgate.net Another founder mutation, antithrombin p.Thr147Ala, has been identified as the first of its kind in people of African ancestry. researchgate.net

Table 1: Estimated Prevalence of Inherited Antithrombin Deficiency

PopulationEstimated PrevalenceReference
General Population1 in 500 to 1 in 5,000 stoptheclot.orgnih.gov
General Population1 in 2,000 to 1 in 3,000 medlineplus.govclevelandclinic.org
General Population (U.S.)1 in 3,000 to 1 in 5,000 rarediseases.org
Patients with Venous Thromboembolism1 in 20 to 1 in 200 medlineplus.govmedlineplus.gov

Geographical Distribution and Familial Aggregation of Antithrombin III Avranches

This compound is a rare, qualitatively deficient variant of antithrombin. nih.gov This variant was first identified in a 47-year-old patient in France who presented with recurrent venous thromboembolism. nih.gov Laboratory analysis revealed a normal level of immunoreactive antithrombin III, but decreased plasma antithrombin activity, both in the presence and absence of heparin, indicating a dysfunctional protein. nih.gov

The familial nature of this specific variant was established through pedigree analysis. The same biological abnormalities—normal antigen levels with reduced functional activity—were discovered in two of the patient's relatives. nih.gov This pattern of inheritance is consistent with an autosomal dominant trait, which is characteristic of hereditary antithrombin deficiency. rarediseases.org

The geographical distribution of this compound appears to be highly restricted, with the initial and primary report originating from a family in France. nih.govnih.gov The name "Avranches" itself likely refers to a location in France, which is a common practice when naming novel protein variants. Due to its rarity, there is a lack of data on the prevalence or distribution of the this compound variant in other global or regional populations. The available evidence is confined to the initial kindred in which it was discovered. nih.gov

Further characterization of the this compound variant demonstrated that it has defective serine-protease inhibition. Unlike normal antithrombin, it does not form stable complexes with thrombin. nih.gov This specific functional defect distinguishes it from other qualitative antithrombin variants, such as Antithrombin III Charleville. nih.gov

Table 2: Summary of this compound Findings

FindingDescriptionReference
Initial IdentificationIdentified in a 47-year-old patient with recurrent venous thromboembolism. nih.gov
Geographical OriginDiscovered in a family from France. nih.govnih.gov
Familial AggregationThe same deficiency was found in two relatives, confirming its hereditary nature. nih.gov
Biochemical ProfileNormal antithrombin antigen levels with decreased functional activity. nih.gov
Molecular DefectDefective serine-protease inhibition; does not form stable complexes with thrombin. nih.gov

Methodologies for Genetic Epidemiology Studies of ATIII Variants

The study of rare genetic variants like those affecting the antithrombin III (ATIII) protein, encoded by the SERPINC1 gene, employs a range of methodologies in genetic epidemiology. These studies aim to identify the prevalence of such variants, understand their inheritance patterns, and establish their association with clinical phenotypes like venous thromboembolism. sequencing.comresearchgate.netresearchgate.net

Study Designs: Observational epidemiology study designs, such as case-control and cohort studies, are fundamental to investigating the association between ATIII variants and disease risk. researchgate.net

Family-based studies and pedigree analysis are particularly crucial for rare, highly penetrant disorders like inherited antithrombin deficiency. These studies allow researchers to track the segregation of a specific variant with the disease through generations, confirming its hereditary nature and mode of inheritance. nih.gov Large pedigree analyses can be facilitated by non-invasive sample collection methods, such as saliva, to obtain genomic DNA for sequencing. nih.gov

Case series and reports are vital for the initial discovery and characterization of novel variants, as was the case with this compound. nih.gov

Laboratory and Genetic Analysis: A multi-step approach is typically used for diagnosis and characterization.

Functional Assays: The initial step in identifying potential antithrombin deficiency is a functional assay that measures the protein's anticoagulant activity. nih.govmedscape.com These assays typically assess the ability of a patient's plasma to inhibit factor Xa or thrombin in the presence of heparin. nih.govresearchgate.net

Antigen Assays: If functional activity is low, an antigen assay is performed to measure the quantity of the antithrombin protein. medscape.comstoptheclot.org This allows for the differentiation between Type I (quantitative) and Type II (qualitative) deficiencies. stoptheclot.org

Genetic Sequencing: To identify the specific mutation, DNA sequencing of the SERPINC1 gene is performed. sequencing.commachaondiagnostics.com

Sanger sequencing has traditionally been used to analyze all 7 exons and flanking introns of the SERPINC1 gene to detect point mutations or small insertions/deletions. nih.gov

Next-Generation Sequencing (NGS) technologies, including whole-exome and whole-genome sequencing, have become more affordable and allow for high-throughput analysis. invitae.comnih.govfrontiersin.org NGS is particularly useful for identifying novel or rare variants and can also detect larger deletions or duplications. invitae.com

Statistical and Analytical Methods: For rare variants, standard single-variant association tests often lack statistical power. frontiersin.org Therefore, specialized methods are employed:

Burden Tests: These methods aggregate multiple rare variants within a gene to test for a cumulative association with a trait. This approach assumes that all aggregated variants have a similar direction of effect. nih.gov

Sequence Kernel Association Tests (SKAT): This is another method for analyzing the aggregated effect of rare variants that can be more powerful than burden tests, especially when variants within a gene have different effects (both increasing and decreasing risk).

Meta-analysis: To increase statistical power, data from multiple smaller studies can be aggregated and analyzed together. This is a common strategy in the study of rare variants. frontiersin.org

These integrated methodologies, combining clinical observation, biochemical assays, and advanced genetic analysis, are essential for advancing the understanding of the epidemiology and clinical impact of rare ATIII variants. sequencing.com

Future Directions in Academic Research on Antithrombin Iii Avranches

Advanced Molecular Modeling and Simulation of the Variant

To comprehend the functional defects of Antithrombin III Avranches at an atomic level, advanced molecular modeling and simulation are indispensable. While the precise mutation for Avranches is not detailed in initial reports, once identified, computational tools can provide profound insights into its structural and dynamic consequences.

Molecular dynamics (MD) simulations can be employed to model the Avranches variant and compare its behavior to the wild-type protein. nih.govmdpi.comosti.gov These simulations can reveal how the mutation alters the protein's conformational landscape, particularly in critical regions like the Reactive Center Loop (RCL) and the heparin-binding site. nih.gov Key areas of investigation would include the stability of the protein, the flexibility of the RCL, and the dynamics of its interaction with target proteases like thrombin. nih.gov Such simulations can predict changes in folding free energy (ΔΔG) to assess whether the mutation destabilizes the protein structure. mdpi.com

Interactive Table 1: Key Parameters for Molecular Dynamics Simulation of this compound

ParameterResearch FocusRationalePotential Insights
Protein Stability Calculation of Root Mean Square Deviation (RMSD) and Fluctuation (RMSF)To assess the overall structural stability and flexibility of the variant compared to the wild-type.Identification of regions with increased instability or rigidity that could affect function.
RCL Conformation Analysis of the conformational dynamics of the Reactive Center Loop.The RCL is crucial for protease inhibition; the Avranches defect lies in this function. nih.govUnderstanding why the variant fails to form a stable complex with thrombin. nih.gov
Protein-Protease Docking Simulating the interaction between the Avranches variant and thrombin.To model the binding process and identify defects in complex formation.Elucidation of the structural basis for the observed defective serine-protease inhibition. nih.gov
Allosteric Pathways Mapping communication pathways between the mutation site and functional regions.To understand how the mutation remotely affects the active site. nih.govRevealing the allosteric mechanisms disrupted by the Avranches mutation.

High-Throughput Screening for Additional Genetic Modifiers

The clinical presentation of individuals with this compound can vary, suggesting the influence of other genetic factors. High-throughput screening (HTS) offers a powerful method to identify these genetic modifiers, which could either exacerbate or ameliorate the thrombotic risk associated with the variant. nih.govnih.gov

Next-generation sequencing (NGS) based panels that include genes related to coagulation, fibrinolysis, and platelet function can be used to screen populations of patients with the Avranches variant. nih.gov This can help identify co-inherited variants that may influence the clinical phenotype. Furthermore, advanced screening techniques like pooled prime editing can be adapted to systematically introduce known and novel genetic variants into a cellular model expressing this compound to assess their functional impact on a large scale.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the pathophysiology of this compound requires the integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics. maastrichtuniversity.nl This systems-biology approach can uncover novel biomarkers and pathways affected by the dysfunctional antithrombin variant. medpath.comnih.govnih.gov

Genomics: Whole-genome or whole-exome sequencing can identify the specific SERPINC1 mutation responsible for the Avranches phenotype and screen for the genetic modifiers mentioned above. mdpi.comsequencing.com

Proteomics: Quantitative analysis of the plasma proteome from individuals with the Avranches variant can reveal changes in the levels of other coagulation factors, inflammatory proteins, and components of related biological pathways. nih.gov This could highlight compensatory mechanisms or additional prothrombotic factors.

Metabolomics: Profiling the plasma metabolome can identify metabolic signatures associated with the Avranches variant. nih.govnih.gov Alterations in specific metabolites could serve as biomarkers for thrombotic risk and point to metabolic pathways that are dysregulated as a consequence of impaired coagulation control.

By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the systemic impact of the this compound variant. medpath.com

Development of Novel In Vitro Systems for Functional Characterization

Current functional assays have established the primary defect in this compound. nih.gov However, more sophisticated in vitro systems are needed to dissect the subtleties of its dysfunction. This involves moving beyond simple plasma-based assays to more controlled, cell-based, and reconstituted systems.

One promising avenue is the use of saturation mutagenesis on the Reactive Center Loop (RCL) of antithrombin expressed in cell lines. nih.govnih.gov By systematically substituting amino acids in the RCL, researchers can map the specific residues critical for protease interaction and identify which substitutions phenocopy the Avranches defect. nih.govnih.govnih.gov Furthermore, developing high-throughput platforms to characterize hundreds of RCL variants against various proteases can provide a deeper understanding of serpin specificity and dysfunction. pnas.org

Interactive Table 2: Comparison of In Vitro Systems for Antithrombin Variant Characterization

SystemAdvantagesDisadvantagesApplication to Avranches
Plasma-Based Assays Reflects physiological environment.Complex, with many interacting factors.Initial characterization of anticoagulant activity.
Purified Protein Systems Highly controlled, allows for detailed kinetic analysis. nih.govLacks cellular context.Precise measurement of inhibition rates for thrombin and other proteases.
Recombinant Expression in Cell Lines (e.g., HEK293) Allows for production of specific mutants for study. mdpi.comPost-translational modifications may differ from native protein.Production of the Avranches variant for detailed structural and functional studies.
Cell-Based Coagulation Models (e.g., using endothelial cells) More physiologically relevant, includes cellular interactions.Technically complex, difficult to standardize.Assessing the impact of the Avranches variant on thrombin generation at the cell surface.

Exploration of Gene Editing Tools for Mechanistic Studies

The advent of CRISPR/Cas9 and other gene-editing technologies provides unprecedented opportunities to create precise research models for studying this compound. researchgate.netnih.gov These tools can be used to introduce the specific Avranches mutation into relevant cell lines and animal models.

Cellular Models: CRISPR/Cas9 can be used to edit the SERPINC1 gene in human cell lines, such as hepatoma cells (e.g., HepG2), which are a primary source of plasma antithrombin. nih.gov These edited cells would endogenously produce the Avranches variant, providing a powerful system to study its synthesis, secretion, and intracellular fate.

Animal Models: The development of a mouse model carrying the Avranches mutation would be invaluable. nih.gov Such a model would allow for in vivo studies of thrombosis, evaluation of the interaction between the variant and other components of the hemostatic system, and preclinical testing of potential therapeutic strategies. researchgate.netresearchgate.net For instance, studies have successfully used CRISPR-Cas9 to correct other SERPINC1 mutations in induced pluripotent stem cells (iPSCs), which were then differentiated into hepatocytes and transplanted into mice, rescuing the thrombophilic phenotype. researchgate.netnih.gov A similar approach could be used to create and study the Avranches variant.

By leveraging these advanced research directions, the scientific community can move towards a comprehensive molecular, cellular, and systemic understanding of this compound. This knowledge will be fundamental for improving diagnosis, risk stratification, and the development of targeted therapies for individuals affected by this and other related antithrombin deficiencies.

Q & A

Q. How is the antithrombin III Avranches mutation identified at the molecular level?

The Avranches variant (Arg 393 His) is identified using polymerase chain reaction (PCR) to amplify the SERPINC1 gene exon, followed by allele-specific oligonucleotide probes or direct sequencing to detect the mutation . This method allows rapid determination of homozygous/heterozygous status and is critical for predicting thrombotic risk in carriers.

Q. What functional assays are recommended to assess the anticoagulant activity of this compound?

A chromogenic substrate assay is used to measure thrombin inhibition. Protocols involve reconstituting thrombin and antithrombin III in pH 8.4 buffer, with activity quantified via fluorogenic substrates (e.g., Thrombin Substrate III) . For heparin-binding affinity, surface plasmon resonance (SPR) or heparin-Sepharose chromatography can characterize binding defects caused by mutations like Avranches .

Q. What are the clinical implications of this compound compared to other variants (e.g., Clichy, Charleville)?

Avranches affects the reactive site (Arg 393 His), impairing thrombin inhibition directly, whereas variants like Clichy (Pro 41 Leu) disrupt heparin binding. Functional assays must distinguish between reactive-site and heparin-binding defects to guide clinical management .

Advanced Research Questions

Q. How can contradictory data on antithrombin III efficacy in sepsis be resolved through meta-analysis?

A 2016 Cochrane review analyzed 30 RCTs (3,882 participants) and found no mortality benefit (RR 0.95, 95% CI 0.88–1.03). Subgroup analyses stratified by sepsis/DIC status, heparin co-administration, and bias risk are critical. Trial sequential analysis (TSA) suggests insufficient evidence for further trials without novel dosing or patient stratification strategies .

Q. What experimental designs optimize recombinant antithrombin III production for functional studies?

Use Saccharomyces cerevisiae expression systems with Plackett-Burman and central composite designs to optimize fermentation parameters (e.g., pH, temperature, inducer concentration). For example, a 2015 study achieved high yields by adjusting carbon sources and aeration rates .

Q. How do structural changes in this compound affect gas-phase conformation and heparin binding?

Ion mobility spectrometry (TWIMS) reveals conformational shifts upon ligand binding. Avranches alters the reactive center loop, reducing thrombin affinity. Comparative studies with Arixtra (fondaparinux) show heparin-induced conformational stabilization is impaired in reactive-site mutants .

Q. What methodological challenges arise when analyzing antithrombin III variants in heterozygote populations?

Heterozygosity complicates functional assays due to mixed protein populations. Immunopurification using monoclonal antibodies (e.g., clone GMA-020) followed by mass spectrometry or Western blotting isolates mutant/wild-type proteins for individual analysis .

Data Contradiction and Resolution

Q. Why do some studies report antithrombin III efficacy in sepsis while others show no benefit?

Discrepancies arise from heterogeneity in patient selection (e.g., early vs. late sepsis), dosing (high-dose vs. standard), and heparin co-administration. For example, Inthorn et al. (1997) reported reduced organ dysfunction with high-dose ATIII in severe sepsis, but subsequent meta-analyses found no survival benefit due to bleeding risks and variable protocols .

Q. How can conflicting data on heparin-binding affinity in antithrombin III variants be reconciled?

Structural studies (e.g., X-ray crystallography or NMR) resolve contradictions by mapping mutations to specific heparin-binding domains. For instance, Avranches (reactive-site) does not directly impair heparin binding, unlike Clichy variants, which disrupt the heparin-binding helix .

Methodological Tables

Table 1: Key Mutations in Antithrombin III Variants

VariantMutationFunctional DefectDetection Method
AvranchesArg 393 HisThrombin inhibition impairedPCR + sequencing
ClichyPro 41 LeuHeparin binding impairedAllele-specific probes
CharlevilleAla 384 ProReactive site conformation alteredFluorogenic assays

Table 2: Clinical Trial Meta-Analysis of ATIII in Sepsis (Adapted from )

SubgroupRisk Ratio (95% CI)ParticipantsQuality of Evidence
All trials0.95 (0.88–1.03)3,882Moderate
Severe sepsis/DIC0.95 (0.88–1.03)2,858Moderate
Low-bias trials0.96 (0.88–1.04)2,915High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.